CKD-519

Description

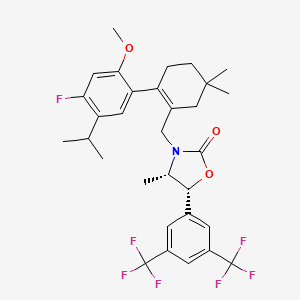

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34F7NO3/c1-16(2)23-12-24(26(41-6)13-25(23)32)22-7-8-29(4,5)14-19(22)15-39-17(3)27(42-28(39)40)18-9-20(30(33,34)35)11-21(10-18)31(36,37)38/h9-13,16-17,27H,7-8,14-15H2,1-6H3/t17-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHPDJQHZADVAA-SOKVYYICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1CC2=C(CCC(C2)(C)C)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](OC(=O)N1CC2=C(CCC(C2)(C)C)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34F7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402796-27-3 | |

| Record name | Rocacetrapib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402796273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rocacetrapib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROCACETRAPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9SP3L3YQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CKD-519 Mechanism of Action on CETP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of CKD-519, a potent and selective inhibitor of Cholesteryl Ester Transfer Protein (CETP). The information presented herein is compiled from preclinical and clinical studies to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this novel agent in the management of dyslipidemia.

Introduction to this compound and its Target: CETP

This compound is an orally administered small molecule developed by Chong Kun Dang Pharmaceutical Corp. for the treatment of dyslipidemia.[1] It is designed to selectively inhibit Cholesteryl Ester Transfer Protein (CETP), a key plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides (TG).[2] By inhibiting CETP, this compound aims to increase HDL cholesterol (HDL-C) levels and decrease LDL cholesterol (LDL-C) levels, thereby offering a potential therapeutic strategy for reducing the risk of atherosclerotic cardiovascular disease.

Mechanism of Action

The primary mechanism of action of this compound is the potent and selective inhibition of CETP. This inhibition disrupts the normal lipid transfer process in the plasma, leading to favorable alterations in the lipoprotein profile.

Inhibition of CETP-Mediated Lipid Transfer

This compound binds to CETP, preventing it from facilitating the transfer of cholesteryl esters from HDL to LDL and VLDL particles.[2] This leads to an accumulation of cholesteryl esters within HDL particles, resulting in an increase in the concentration and size of HDL particles. Concurrently, the reduction in the transfer of triglycerides to HDL and the diminished delivery of cholesteryl esters to LDL contribute to a decrease in LDL-C levels.

Quantitative Data

In Vitro CETP Inhibitory Activity

This compound demonstrates potent inhibitory activity against CETP in human plasma.

| Parameter | Value | Reference |

| IC₅₀ (human plasma) | 2.3 nM | [1][2] |

Preclinical Efficacy in Animal Models

Studies in various animal models have demonstrated the in vivo efficacy of this compound in modulating lipid profiles.

| Animal Model | Dose (oral) | Duration | CETP Inhibition | HDL-C Increase | Reference |

| Human CETP/Apo-AI Transgenic Mice | 1, 3, 10 mg/kg | 2 weeks | 70% - 86% | 25% - 48% | [1] |

| Dyslipidemic Hamster | Not specified | 2 weeks | Not specified | 30% - 70% | [2] |

| Cynomolgus Monkey | Not specified | 2 weeks | Not specified | 30% - 70% | [2] |

Clinical Pharmacodynamics in Healthy Subjects (Single Ascending Dose Study)

A randomized, double-blind, placebo-controlled, single ascending dose study was conducted in healthy adult subjects to evaluate the pharmacokinetics and pharmacodynamics of this compound.[3]

| This compound Dose | Maximum CETP Inhibition (%) | Time to Maximum Inhibition (hours) |

| 25 mg | 65.4 | 8.0 |

| 50 mg | 66.9 | 6.3 |

| 100 mg | 78.3 | 8.3 |

| 200 mg | 80.7 | 7.0 |

| 400 mg | 83.0 | 7.3 |

The relationship between this compound plasma concentrations and CETP activity was best described by a sigmoid Emax model with an EC₅₀ of 17.3 ng/mL.[3]

Predicted Effects on Lipid Profile in Humans (Multiple Dose Modeling)

While specific clinical trial data on lipid profile changes after multiple doses of this compound were not available in the searched literature, a population pharmacokinetic and pharmacodynamic (PK/PD) modeling and simulation study based on a multiple-dosing study in healthy subjects for two weeks recommended doses for achieving significant lipid modulation in patients with dyslipidemia.

| Recommended Dose | Predicted Change from Baseline |

| 200 mg to 400 mg | ~40% change in HDL-C and LDL-C |

Experimental Protocols

CETP Activity Assay (Fluorescent Method)

The plasma CETP activity in the single ascending dose clinical trial was measured using a fluorescent assay kit (RB-EVAK; Roar Biomedical, New York, NY, USA).[1]

Principle: The assay utilizes a donor molecule containing a self-quenched fluorescent neutral lipid. In the presence of active CETP, this fluorescent lipid is transferred to an acceptor molecule, resulting in an increase in fluorescence intensity. The rate of fluorescence increase is proportional to the CETP activity in the sample.

Measurement of Plasma this compound Concentration

Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1]

Conclusion

This compound is a potent CETP inhibitor that has demonstrated significant dose-dependent inhibition of CETP activity in a single ascending dose study in healthy volunteers. Preclinical studies have shown its efficacy in raising HDL-C levels. PK/PD modeling suggests that doses of 200 to 400 mg may lead to a clinically meaningful 40% change in HDL-C and LDL-C levels in patients with dyslipidemia. Further clinical studies with multiple dosing regimens in the target patient population are necessary to fully elucidate the therapeutic potential of this compound in managing dyslipidemia and reducing cardiovascular risk. This technical guide provides a foundational understanding of the mechanism of action and available data for this compound to aid in ongoing research and development efforts.

References

CKD-519: A Technical Overview of a Novel CETP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in lipid metabolism. Developed by Chong Kun Dang Pharmaceutical Corp., this compound has been investigated for its potential in treating dyslipidemia by modulating lipoprotein profiles. This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, mechanism of action, and available clinical data for this compound.

Chemical Structure

The chemical structure of this compound is provided below.

Systematic Name: (2R)-2-[[4'-[[(5S)-5-[3,5-bis(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]amino]methyl]-[1,1'-biphenyl]-2-yl]oxy]-3-phenylpropanoic acid

Molecular Formula: C39H29F6N3O5

Molecular Weight: 757.66 g/mol

(The exact chemical structure can be visualized in various chemical drawing software using its systematic name or by searching for its designated identifiers in chemical databases.)

Plausible Synthesis of this compound

While the specific, proprietary synthesis of this compound is not publicly disclosed, a plausible synthetic route can be conceptualized based on the known synthesis of structurally related 2-arylbenzoxazoles and other CETP inhibitors. The following represents a hypothetical, multi-step synthesis that employs common organic chemistry transformations.

Disclaimer: This proposed synthesis is for informational purposes only and is based on general synthetic strategies for similar molecular scaffolds. It is not the confirmed manufacturing process for this compound.

Retrosynthetic Analysis:

A retrosynthetic approach to this compound suggests the key disconnections at the amide bond and the oxazole ring. The synthesis could logically proceed through the coupling of a biphenyl core containing a carboxylic acid and an amino group with a chiral phenylpropanoic acid derivative, and the formation of the substituted oxazole ring.

Proposed Synthetic Workflow:

Caption: A high-level overview of a plausible synthetic workflow for this compound.

Detailed Methodologies (Hypothetical):

-

Synthesis of the Biphenyl Core: The synthesis would likely begin with a commercially available substituted biphenyl compound. Through a series of functional group interconversions, such as nitration followed by reduction to an amine, and oxidation of a methyl group to a carboxylic acid, the necessary functionalities would be introduced. Protecting group strategies would be essential to avoid unwanted side reactions.

-

Formation of the Substituted Oxazole: The 2-amino-oxazole moiety could be constructed from 3,5-bis(trifluoromethyl)aniline. This could involve acylation with a suitable reagent, followed by a cyclization reaction, such as a Robinson-Gabriel synthesis or a related method, to form the oxazole ring.

-

Preparation of the Chiral Side Chain: The (2R)-2-oxy-3-phenylpropanoic acid side chain would likely be derived from a protected form of D-phenylalanine. The carboxylic acid would be activated, for example, as an acid chloride or using peptide coupling reagents, for subsequent amide bond formation.

-

Assembly and Final Steps: The key fragments—the functionalized biphenyl core, the amino-oxazole, and the chiral side chain—would be coupled. This would likely involve a nucleophilic substitution to attach the oxazole to the biphenyl core, followed by an amide coupling reaction to introduce the phenylpropanoic acid moiety. The final step would involve the removal of any protecting groups to yield this compound.

Mechanism of Action: CETP Inhibition

This compound exerts its pharmacological effect by inhibiting Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL)) in exchange for triglycerides. By blocking this transfer, this compound leads to an increase in HDL cholesterol (HDL-C) levels and a decrease in LDL cholesterol (LDL-C) levels.

Caption: Signaling pathway of CETP and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound from preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency

| Parameter | Value | Species | Reference |

| IC50 (CETP Inhibition) | 2.3 nM | Human Serum | [1] |

| Max. CETP Inhibition (in vivo) | 70% - 86% | Transgenic Mice | [1] |

| HDL-C Increase (in vivo) | 25% - 48% | Transgenic Mice | [1] |

Table 2: Pharmacokinetic Parameters in Healthy Subjects (Single Ascending Dose Study) [1][2]

| Dose | Cmax (ng/mL) | AUCinf (ng·h/mL) | Tmax (h) | t1/2 (h) |

| 25 mg | 114.3 ± 44.2 | 3438.3 ± 1162.7 | 5.0 (4.0-8.0) | 39.6 ± 11.2 |

| 50 mg | 195.5 ± 75.3 | 6475.2 ± 2045.8 | 6.0 (4.0-8.0) | 48.9 ± 13.7 |

| 100 mg | 314.8 ± 114.7 | 12089.4 ± 3687.2 | 6.0 (4.0-24.0) | 56.4 ± 14.8 |

| 200 mg | 425.8 ± 167.3 | 18538.7 ± 5883.1 | 6.0 (4.0-8.0) | 61.2 ± 16.3 |

| 400 mg | 550.2 ± 201.9 | 26784.5 ± 8934.6 | 6.0 (4.0-8.0) | 70.4 ± 20.5 |

Data are presented as mean ± standard deviation, except for Tmax which is median (range).

Table 3: Pharmacodynamic Response (CETP Inhibition) in Healthy Subjects [1]

| Dose | Maximum CETP Inhibition (%) | Time to Maximum Inhibition (h) |

| 25 mg | 65.4 | 8.0 |

| 50 mg | 66.9 | 6.3 |

| 100 mg | 78.3 | 8.3 |

| 200 mg | 80.7 | 7.0 |

| 400 mg | 83.0 | 7.3 |

Experimental Protocols

Measurement of Plasma this compound Concentration[1]

The plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Sample Preparation:

-

A 100 µL aliquot of human plasma was mixed with 10 µL of an internal standard working solution.

-

Protein precipitation was achieved by adding 300 µL of acetonitrile.

-

The mixture was vortexed and then centrifuged to pellet the precipitated proteins.

-

-

Chromatographic Separation:

-

An aliquot of the supernatant was injected into the HPLC system.

-

The specific column, mobile phase composition, and gradient elution program used are proprietary to the developing laboratory but would be standard for a small molecule of this nature.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC was introduced into a tandem mass spectrometer.

-

Detection was performed using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the ionization characteristics of this compound and the internal standard.

-

The lower limit of quantification for this assay was 1.0 ng/mL.[1]

-

CETP Activity Assay[1]

The inhibitory effect of this compound on CETP activity in serum was measured using a commercially available fluorescence-based assay kit.

-

Assay Principle: The assay utilizes a donor particle containing a fluorescently labeled cholesteryl ester and an acceptor particle. In the presence of active CETP, the fluorescent substrate is transferred from the donor to the acceptor particle, resulting in an increase in fluorescence intensity.

-

Procedure:

-

Serum samples were incubated with the donor and acceptor particles in the presence or absence of this compound.

-

The reaction was allowed to proceed for a specified time at a controlled temperature.

-

The fluorescence intensity was measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

The percentage of CETP inhibition was calculated by comparing the fluorescence in the presence of the inhibitor to that of the control (no inhibitor).

-

Conclusion

This compound is a potent CETP inhibitor with a well-defined mechanism of action and dose-dependent pharmacokinetic and pharmacodynamic profiles in humans. The available data suggest that it effectively inhibits CETP, leading to favorable changes in lipoprotein profiles. While the specific synthetic route is proprietary, a plausible synthesis can be envisioned based on established organic chemistry principles. This technical guide provides a foundational understanding of this compound for professionals in the field of drug discovery and development. Further research and clinical trials will be necessary to fully elucidate its therapeutic potential and safety profile.

References

The CETP Inhibitor CKD-519: A Technical Overview of In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

CKD-519 is a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP), a key player in lipid metabolism. By blocking CETP, this compound aims to raise high-density lipoprotein cholesterol (HDL-C) levels, a strategy explored for the treatment of dyslipidemia and the reduction of cardiovascular risk. This technical guide provides a comprehensive overview of the core in vitro and in vivo studies that have characterized the pharmacological profile of this compound.

Core Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[1][2][3] By inhibiting this process, this compound effectively increases the levels of HDL-C, often referred to as "good cholesterol," and can also influence the levels of LDL-C ("bad cholesterol").[3] This modulation of lipoprotein profiles is the primary mechanism through which this compound is investigated for its potential anti-atherosclerotic effects.[1][2]

In Vitro Efficacy and Selectivity

In vitro studies have been crucial in establishing the potency and selectivity of this compound as a CETP inhibitor. These experiments typically involve assessing the drug's ability to inhibit CETP activity in human plasma or with purified protein.

Table 1: Summary of In Vitro Data for this compound

| Parameter | Value | System | Reference |

| IC50 | 2.3 nM | Human Plasma | [1][4][5] |

| EC50 | 17.3 ng/mL | Healthy Subjects (ex vivo) | [3][6] |

| Aldosterone/Cortisol Induction | No increase up to 10 µM | H295R cells | [1] |

| CYP11B1/CYP11B2 Induction | No induction up to 10 µM | H295R cells | [1] |

Experimental Protocols

CETP Inhibition Assay (Human Plasma):

A common method for determining the IC50 value involves a fluorometric assay.

-

Reaction Mixture: A reaction mixture is prepared containing human plasma (as a source of CETP), a fluorescently labeled cholesteryl ester donor molecule, and an acceptor molecule.

-

Incubation: this compound at various concentrations is added to the reaction mixture. The mixture is then incubated at 37°C to allow the CETP-mediated transfer of the fluorescently labeled cholesteryl ester.

-

Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths. The degree of inhibition is calculated by comparing the fluorescence in the presence of this compound to that of a control without the inhibitor.

-

IC50 Calculation: The IC50 value, the concentration of this compound that inhibits 50% of CETP activity, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

H295R Cell Assay for Aldosterone and Cortisol Secretion:

This assay is used to assess the off-target effects of this compound on steroidogenesis.

-

Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in an appropriate medium.

-

Treatment: The cells are treated with various concentrations of this compound or a positive control (e.g., angiotensin II) for a specified period.

-

Supernatant Collection: After treatment, the cell culture supernatant is collected.

-

Hormone Quantification: The concentrations of aldosterone and cortisol in the supernatant are measured using commercially available ELISA kits or by LC-MS/MS.

-

Gene Expression Analysis: To assess the induction of steroidogenic enzymes, RNA is extracted from the cells and the expression levels of CYP11B1 and CYP11B2 genes are quantified using quantitative real-time PCR (qRT-PCR).

References

- 1. ahajournals.org [ahajournals.org]

- 2. What are CETP inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. A Population Pharmacokinetic and Pharmacodynamic Model of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacokinetics, pharmacodynamics and safety of this compound, a CETP inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

CKD-519: A Comprehensive Technical Review of its Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), developed for the treatment of dyslipidemia. By inhibiting CETP, this compound aims to raise High-Density Lipoprotein Cholesterol (HDL-C) levels, a key factor in reverse cholesterol transport, and potentially reduce the risk of cardiovascular diseases. This technical guide provides an in-depth overview of the pharmacology and toxicology profile of this compound, based on currently available data from a first-in-human, single ascending dose clinical trial. The document details the drug's mechanism of action, pharmacokinetic and pharmacodynamic properties, and initial safety findings in healthy volunteers. Methodologies for the key clinical study and relevant bioanalytical assays are also described.

Introduction

Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. While statins effectively lower Low-Density Lipoprotein Cholesterol (LDL-C), a significant residual risk remains, which has prompted research into other lipid-modifying targets. One such target is the Cholesteryl Ester Transfer Protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL-C levels and enhancing reverse cholesterol transport.[1][2] this compound has emerged as a novel CETP inhibitor with high potency and selectivity.[3]

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the activity of Cholesteryl Ester Transfer Protein (CETP).[3] CETP is a plasma protein that mediates the transfer of cholesteryl esters from High-Density Lipoproteins (HDL) to Very-Low-Density Lipoproteins (VLDL) and Low-Density Lipoproteins (LDL) in exchange for triglycerides.[1][2] By blocking this transfer, this compound leads to an accumulation of cholesterol in HDL particles, thereby increasing the concentration of HDL-C in the plasma. This is believed to enhance the process of reverse cholesterol transport, where excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.

Figure 1: Signaling pathway of this compound's inhibitory action on CETP.

Pharmacokinetics

A single ascending dose study in healthy adult subjects provided the following pharmacokinetic data for this compound.[4][5]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Subjects (Single Dose)

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | t1/2 (h) |

| 25 | 104.5 ± 28.2 | 6.0 (4.0-8.0) | 2680.1 ± 603.4 | 48.9 ± 10.5 |

| 50 | 165.7 ± 41.5 | 5.0 (4.0-8.0) | 4893.3 ± 1045.6 | 40.0 ± 5.9 |

| 100 | 288.5 ± 84.8 | 5.0 (4.0-8.0) | 9488.7 ± 2529.1 | 55.4 ± 14.7 |

| 200 | 413.2 ± 134.1 | 6.0 (4.0-8.0) | 15473.8 ± 5066.0 | 69.8 ± 16.5 |

| 400 | 501.8 ± 146.9 | 6.0 (4.0-24.0) | 21108.7 ± 6835.1 | 70.4 ± 19.8 |

Data are presented as mean ± standard deviation for Cmax, AUClast, and t1/2, and as median (range) for Tmax.[4]

Key observations from the pharmacokinetic analysis include:

-

Absorption: this compound reached maximum plasma concentration (Cmax) at a median of 5-6 hours post-dose.[4][5]

-

Dose Proportionality: Both Cmax and the area under the plasma concentration-time curve (AUC) increased with the dose. However, the dose-normalized Cmax and AUC decreased with each incremental dose, suggesting non-linear pharmacokinetics.[4][5]

-

Elimination: The drug exhibited a long terminal half-life, ranging from approximately 40 to 70 hours, supporting the potential for once-daily dosing.[4][5]

Pharmacodynamics

The pharmacodynamic effects of this compound were assessed by measuring the inhibition of CETP activity in healthy subjects.

Table 2: Pharmacodynamic Parameters of this compound in Healthy Subjects (Single Dose)

| Dose (mg) | Maximum CETP Inhibition (%) | Time to Maximum Inhibition (h) |

| 25 | 63.3 ± 6.9 | 8.0 (6.0-12.0) |

| 50 | 68.6 ± 6.3 | 8.0 (4.0-12.0) |

| 100 | 78.5 ± 4.5 | 8.0 (8.0-12.0) |

| 200 | 80.7 ± 4.2 | 8.0 (6.0-12.0) |

| 400 | 83.0 ± 5.6 | 8.0 (4.0-12.0) |

Data are presented as mean ± standard deviation for Maximum CETP Inhibition and as median (range) for Time to Maximum Inhibition.[4]

Key pharmacodynamic findings include:

-

CETP Inhibition: this compound demonstrated potent, dose-dependent inhibition of CETP activity, with maximum inhibition ranging from 63% to 83%.[4][5]

-

Onset of Action: The maximum decrease in CETP activity was observed between 6 to 8 hours post-dose.[4][5]

-

Concentration-Effect Relationship: A sigmoid Emax model best described the relationship between this compound plasma concentrations and CETP activity, with a calculated EC50 of 17.3 ng/mL.[4][5]

Toxicology

The available toxicology data for this compound is currently limited to the safety findings from the single ascending dose study in healthy human subjects. Comprehensive preclinical toxicology studies, including genotoxicity, carcinogenicity, and reproductive and developmental toxicity, are not publicly available at this time.

Clinical Safety

In a randomized, double-blind, placebo-controlled, single ascending dose study involving 40 healthy subjects, single doses of this compound up to 400 mg were reported to be well tolerated.[4][5]

Table 3: Summary of Adverse Events in Healthy Subjects

| Placebo (n=10) | This compound (n=30) | |

| Number of Subjects with at least one AE (%) | 3 (30.0) | 8 (26.7) |

| Total Number of AEs | 4 | 11 |

| Most Common AEs | Headache, Dizziness | Oropharyngeal pain, Headache, Dizziness |

AE: Adverse Event[4]

Key safety observations were:

-

A total of 11 adverse events were reported in subjects who received this compound, all of which were of mild or moderate intensity and resolved without complications.[4][5]

-

There were no serious adverse events reported.[4]

-

Importantly, there were no clinically significant effects on blood pressure, a concern with some previous CETP inhibitors.[4][5]

Experimental Protocols

Clinical Study Design: Single Ascending Dose Trial

The primary source of the presented data is a randomized, double-blind, placebo-controlled, single ascending dose study.

-

Study Population: Healthy adult male subjects.

-

Study Design: Five cohorts, each with 8 subjects, were administered a single oral dose of this compound (25, 50, 100, 200, or 400 mg) or a matching placebo. Within each cohort, 6 subjects received this compound and 2 received placebo.

-

Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at various time points up to 168 hours post-dose. Plasma concentrations of this compound were determined using a validated analytical method (details not specified in the publication).

-

Pharmacodynamic Sampling: Blood samples for the measurement of CETP activity were collected at the same time points as the pharmacokinetic samples.

-

Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Figure 2: Workflow of the single ascending dose clinical trial for this compound.

Bioanalytical Method: CETP Activity Assay

The specific details of the CETP activity assay used in the this compound clinical trial were not provided in the publication. However, a common method for determining CETP activity is a fluorometric assay.

-

Principle: A donor particle containing a self-quenched fluorescent lipid is incubated with an acceptor particle in the presence of a plasma sample containing CETP. CETP facilitates the transfer of the fluorescent lipid from the donor to the acceptor particle, resulting in an increase in fluorescence that is proportional to the CETP activity.

-

Reagents:

-

Donor particles (containing a self-quenched fluorescent neutral lipid)

-

Acceptor particles

-

CETP assay buffer

-

Plasma samples

-

Microplate reader capable of fluorescence detection (e.g., excitation at 465 nm and emission at 535 nm).

-

-

General Procedure:

-

Prepare a reaction mixture containing the donor and acceptor particles in the assay buffer.

-

Add a small volume of the plasma sample to the reaction mixture in a 96-well plate.

-

Incubate the plate at 37°C for a specified period (e.g., 1-3 hours).

-

Measure the fluorescence intensity at the appropriate wavelengths.

-

Calculate CETP activity based on the change in fluorescence over time, often relative to a standard curve.

-

Conclusion

This compound is a potent inhibitor of CETP that has demonstrated a favorable pharmacokinetic and pharmacodynamic profile in early clinical development. Its long half-life supports a once-daily dosing regimen, and it effectively inhibits CETP activity in a dose-dependent manner. The initial safety data from a single ascending dose study in healthy volunteers are encouraging, with the drug being well-tolerated and showing no adverse effects on blood pressure. Further clinical studies, including multiple-dose trials and studies in patients with dyslipidemia, are necessary to fully elucidate the efficacy and long-term safety of this compound. Additionally, the public availability of comprehensive preclinical toxicology data would provide a more complete understanding of its safety profile.

References

- 1. criver.com [criver.com]

- 2. Trend in creatinine determining methods: Conventional methods to molecular‐based methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Pharmacokinetics, pharmacodynamics and safety of this compound, a CETP inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of CKD-519 in Dyslipidemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key regulator of lipoprotein metabolism. This technical guide provides a comprehensive overview of the target validation for this compound in the context of dyslipidemia. By inhibiting CETP, this compound aims to raise high-density lipoprotein cholesterol (HDL-C) and lower low-density lipoprotein cholesterol (LDL-C), thereby offering a potential therapeutic option for managing dyslipidemia and reducing the associated risk of atherosclerotic cardiovascular disease. This document summarizes the available preclinical and clinical data, details the experimental methodologies employed in its evaluation, and visualizes the core biological pathways and experimental workflows.

Introduction to CETP and its Role in Dyslipidemia

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and LDL, in exchange for triglycerides.[1][2][3] This process is central to the remodeling of lipoproteins in circulation. In dyslipidemia, a condition characterized by an unhealthy profile of lipids in the blood (typically high LDL-C, low HDL-C, and high triglycerides), the activity of CETP is thought to be pro-atherogenic. By transferring cholesterol from anti-atherogenic HDL to pro-atherogenic LDL, CETP contributes to the lipid accumulation in the arterial wall, a hallmark of atherosclerosis.

The inhibition of CETP is a therapeutic strategy aimed at increasing HDL-C levels and decreasing LDL-C levels, thus promoting reverse cholesterol transport, where excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.[3] Several CETP inhibitors have been developed, though with mixed clinical success, highlighting the importance of a thorough and precise target validation process.

This compound: A Novel CETP Inhibitor

This compound is a novel, orally available small molecule inhibitor of CETP.[1] Preclinical and early clinical studies have demonstrated its potent and selective inhibition of CETP activity.

Preclinical Validation

In vitro and in vivo preclinical studies have provided the foundational evidence for the mechanism and potential efficacy of this compound.

Table 1: Summary of Preclinical Data for this compound

| Parameter | Species/System | Method | Result | Reference |

| IC50 | Human Plasma | In vitro CETP activity assay | 2.3 nM | [1] |

| CETP Inhibition | Human CETP/Apo-AI Transgenic Mice | Two-week oral administration (1, 3, or 10 mg/kg) | 70-86% | [1] |

| HDL-C Increase | Human CETP/Apo-AI Transgenic Mice | Two-week oral administration (1, 3, or 10 mg/kg) | 25-48% | [1] |

| HDL-C Increase | Dyslipidemic Hamsters, Cynomolgus Monkeys | Two-week oral administration | 30-70% | [1] |

| Atherosclerosis Reduction | Diet-induced Atherosclerosis Rabbit Model | 12-week oral administration (10, 30, 60 mg/kg) | Significant reduction in aortic lesion lipid deposition | [1] |

Clinical Validation in Healthy Volunteers

Phase 1 clinical trials have been conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy adult subjects.

Table 2: Summary of Single Ascending Dose Study of this compound in Healthy Volunteers

| Dose | Maximum CETP Inhibition (%) | Time to Maximum Inhibition (hours) |

| 25 mg | 65.4 | 8.0 |

| 50 mg | 66.9 | 6.3 |

| 100 mg | 78.3 | 8.3 |

| 200 mg | 80.7 | 7.0 |

| 400 mg | 83.0 | 7.3 |

Data from a randomized, double-blind, placebo-controlled study.[1]

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound from a Single Ascending Dose Study

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | 5-6 hours |

| Terminal Half-life (t1/2) | 40-70 hours |

| EC50 for CETP Inhibition | 17.3 ng/mL |

Data from a study in healthy volunteers.[1]

A population pharmacokinetic and pharmacodynamic modeling study, based on data from a multiple-dose study in healthy subjects, predicted that doses of 200 to 400 mg of this compound would be required to achieve a 40% change in HDL-C and LDL-C from baseline.[2]

Signaling Pathways and Experimental Workflows

Mechanism of Action of CETP Inhibition

The inhibition of CETP by this compound directly impacts the flux of lipids between lipoproteins. The following diagram illustrates the central role of CETP in lipoprotein metabolism and the effect of its inhibition.

Caption: Mechanism of CETP inhibition by this compound.

Experimental Workflow for Preclinical in vivo Studies

The following diagram outlines a typical workflow for evaluating the efficacy of a CETP inhibitor in a preclinical animal model.

Caption: Preclinical experimental workflow.

Detailed Experimental Protocols

While the specific proprietary protocols for the this compound studies are not publicly available, this section outlines the general methodologies for the key experiments cited.

In vitro CETP Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CETP activity in human plasma.

General Protocol:

-

Preparation of Reagents: A fluorescently labeled cholesteryl ester donor particle and an unlabeled acceptor particle are used. Human plasma serves as the source of CETP.

-

Assay Setup: Varying concentrations of this compound are pre-incubated with human plasma.

-

Initiation of Reaction: The donor and acceptor particles are added to the plasma-drug mixture.

-

Incubation: The reaction is incubated at 37°C to allow for the transfer of the fluorescently labeled cholesteryl ester from the donor to the acceptor particle, mediated by CETP.

-

Measurement: The fluorescence is measured at appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the CETP activity.

-

Data Analysis: The percentage of CETP inhibition is calculated for each concentration of this compound relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

In vivo Studies in Human CETP Transgenic Mice

Objective: To evaluate the effect of this compound on plasma lipid profiles and CETP activity in a relevant animal model.

General Protocol:

-

Animal Model: Human CETP transgenic mice, which express the human CETP gene, are used. Mice are often fed a high-fat, high-cholesterol diet to induce a more human-like lipid profile and promote atherosclerosis.

-

Drug Administration: this compound is administered orally, typically once daily, for a specified duration (e.g., two weeks). A control group receives a vehicle.

-

Blood Sampling: Blood samples are collected at baseline and at various time points during the study.

-

Lipid Profile Analysis: Plasma is isolated, and levels of total cholesterol, HDL-C, LDL-C, and triglycerides are measured using standard enzymatic assays.

-

CETP Activity Measurement: CETP activity in the plasma is determined using an ex vivo activity assay similar to the in vitro method described above.

-

Atherosclerosis Assessment (for longer-term studies): At the end of the study, mice are euthanized, and the aorta is dissected. The extent of atherosclerotic plaques is quantified, often by en face analysis or by histological staining of aortic root sections.

-

Data Analysis: Changes in lipid parameters and CETP activity are compared between the this compound-treated and vehicle-treated groups.

Phase 1 Single Ascending Dose Study in Healthy Volunteers

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this compound.

General Protocol:

-

Study Design: A randomized, double-blind, placebo-controlled design is employed. Cohorts of healthy subjects receive a single oral dose of this compound at escalating dose levels or a placebo.

-

Inclusion/Exclusion Criteria: Subjects are screened to ensure they meet specific health criteria.

-

Dosing and Safety Monitoring: Subjects are dosed and monitored closely for any adverse events, including changes in vital signs, ECGs, and clinical laboratory tests.

-

Pharmacokinetic Sampling: Blood samples are collected at frequent intervals post-dose to determine the plasma concentration of this compound over time. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated.

-

Pharmacodynamic Sampling: Blood samples are also collected to measure the percentage of CETP inhibition at various time points after dosing.

-

Data Analysis: Safety, pharmacokinetic, and pharmacodynamic data are analyzed for each dose cohort. The relationship between drug concentration and CETP inhibition is modeled to determine parameters like EC50.

Conclusion and Future Directions

The available preclinical and early-phase clinical data provide strong validation for CETP as the target of this compound in the context of dyslipidemia. This compound has demonstrated potent and selective inhibition of CETP, leading to favorable changes in lipid profiles in animal models and significant CETP inhibition in humans. The safety and pharmacokinetic profile from the single ascending dose study in healthy volunteers are encouraging.

The critical next step in the clinical development of this compound is the demonstration of its efficacy and safety in the target patient population. As of the latest available information, dedicated clinical trial results for this compound in patients with dyslipidemia have not been publicly disclosed. Future studies will need to confirm that the observed changes in lipid profiles translate into a meaningful reduction in cardiovascular events. The learnings from previous CETP inhibitor programs will undoubtedly guide the design and interpretation of these pivotal trials.

References

- 1. Pharmacokinetics, pharmacodynamics and safety of this compound, a CETP inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Population Pharmacokinetic and Pharmacodynamic Model of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Pharmacokinetics, pharmacodynamics and safety of this compound, a CETP inhibitor, in healthy subjects | Semantic Scholar [semanticscholar.org]

CKD-519 and its Effect on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in reverse cholesterol transport. By blocking CETP, this compound aims to raise High-Density Lipoprotein cholesterol (HDL-c) levels, a strategy pursued for the potential treatment of dyslipidemia and the reduction of atherosclerotic cardiovascular disease risk. This technical guide provides a comprehensive overview of the core scientific and clinical data available on this compound, focusing on its mechanism of action, its demonstrated effects on lipid metabolism in preclinical and clinical settings, and the experimental methodologies employed in its evaluation. While extensive data on its CETP inhibitory activity in humans is available, a complete clinical dataset on its effects on the broader lipid panel, including Low-Density Lipoprotein cholesterol (LDL-c) and triglycerides, is not publicly available at the time of this writing.

Introduction to this compound and its Target: CETP

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins (Very-Low-Density Lipoprotein [VLDL] and LDL) in exchange for triglycerides. This process is a central component of the reverse cholesterol transport (RCT) pathway, which is responsible for the removal of excess cholesterol from peripheral tissues and its transport to the liver for excretion. Inhibition of CETP is a therapeutic strategy intended to increase the concentration of HDL-c and potentially enhance RCT, thereby reducing the build-up of cholesterol in the arterial walls.

This compound is an orally available small molecule developed by Chong Kun Dang Pharmaceutical Corp. that potently and selectively inhibits CETP. In vitro studies have demonstrated its strong inhibitory activity against human plasma CETP with an IC50 of 2.3 nM[1].

Mechanism of Action: Modulation of Reverse Cholesterol Transport

This compound exerts its effect on lipid metabolism by directly inhibiting CETP, thereby remodeling lipoprotein profiles. The anticipated downstream effects of this inhibition are an increase in HDL-c levels and a decrease in LDL-c levels.

Signaling Pathway of CETP-Mediated Lipid Transfer

The following diagram illustrates the role of CETP in the reverse cholesterol transport pathway and the mechanism by which this compound interferes with this process.

References

Preclinical Efficacy of CKD-519: A Technical Overview

Introduction

CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP) under development for the treatment of primary hypercholesterolemia and mixed hyperlipidemia.[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein cholesterol (HDL-C) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein cholesterol (LDL-C).[3][4] By inhibiting CETP, this compound aims to increase HDL-C levels, a key factor in reverse cholesterol transport, and thereby reduce the risk of atherosclerotic cardiovascular disease.[3] This technical guide summarizes the key preclinical data demonstrating the efficacy of this compound, details the experimental protocols employed in these studies, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The data consistently demonstrates potent CETP inhibition and favorable modulation of lipid profiles.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species/System | Reference |

| IC₅₀ | 2.3 nM | Human Plasma | [1][3] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dosing Regimen | Duration | Key Findings | Reference |

| Dyslipidemic Hamster | Oral administration | 2 weeks | 30-70% increase in HDL-C | [3] |

| Cynomolgus Monkey | Oral administration | 2 weeks | 30-70% increase in HDL-C | [3] |

| Human CETP/Apo-AI Transgenic Mice | 1, 3, or 10 mg/kg (oral) | 2 weeks | 25-48% increase in HDL-C; 70-86% inhibition of CETP activity | [5] |

| Diet-Induced Atherosclerosis Rabbit | 10, 30, or 60 mg/kg (oral) | 12 weeks | Remarkable reduction in lipid deposition of aortic lesions | [3] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used to assess the efficacy of this compound.

1. In Vitro CETP Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against CETP in human plasma.

-

Methodology: While the specific assay details are proprietary, the general approach involves incubating human plasma with a fluorescently labeled cholesteryl ester donor particle and an acceptor particle in the presence of varying concentrations of this compound. The inhibition of CETP-mediated transfer of the fluorescent cholesteryl ester is measured to calculate the IC₅₀ value.

2. In Vivo Pharmacokinetic and Efficacy Studies in Animal Models

-

Animal Models:

-

Hamsters, Rats, and Monkeys: Used for pharmacokinetic (PK) assessments.[1]

-

Dyslipidemic Hamsters, Cynomolgus Monkeys, and Human CETP/Apo-AI Transgenic Mice: Utilized for evaluating the effect on HDL-C levels.[3][5]

-

Diet-Induced Atherosclerosis Rabbits: Employed to study the impact on the development of atherosclerosis.[3]

-

-

Drug Administration:

-

Sample Collection and Analysis:

3. Safety and Off-Target Effect Evaluation

-

Objective: To assess potential off-target effects, particularly those observed with previous CETP inhibitors like torcetrapib.

-

Methodology:

-

Blood Pressure Monitoring: Blood pressure was measured in normal Sprague Dawley rats (a species that does not express CETP) following intravenous administration of this compound.[3]

-

Hormone Level Assessment: Plasma aldosterone and corticosterone levels were measured in the same rat model.[3]

-

In Vitro Steroidogenesis Assay: A human adrenal cortical carcinoma cell line (H295R cells) was used to determine if this compound induced the biosynthesis of aldosterone and cortisol by measuring the expression of enzymes like CYP11B1 and CYP11B2.[3]

-

Visualizing the Core Mechanisms and Workflows

Mechanism of Action: CETP Inhibition

The primary mechanism of this compound involves the inhibition of Cholesteryl Ester Transfer Protein (CETP), which plays a pivotal role in lipid metabolism. The following diagram illustrates this pathway.

Preclinical Efficacy Evaluation Workflow

The preclinical assessment of this compound followed a structured workflow, from initial in vitro screening to comprehensive in vivo efficacy and safety studies.

The preclinical data for this compound robustly supports its development as a novel agent for the management of dyslipidemia. It demonstrates high potency in inhibiting CETP, leading to significant increases in HDL-C levels and a reduction in atherosclerosis in relevant animal models.[3][5] Furthermore, safety studies have not revealed the adverse off-target effects on blood pressure and steroid hormone levels that were associated with the first-generation CETP inhibitor, torcetrapib.[3] These promising preclinical findings have paved the way for clinical evaluation in human subjects.

References

- 1. Quantitative Prediction of Human Pharmacokinetics and Pharmacodynamics of CKD519, a Potent Inhibitor of Cholesteryl Ester Transfer Protein (CETP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Prediction of Human Pharmacokinetics and Pharmacodynamics of CKD519, a Potent Inhibitor of Cholesteryl Ester Transfer Protein (CETP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. A Population Pharmacokinetic and Pharmacodynamic Model of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, pharmacodynamics and safety of this compound, a CETP inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

CKD-519 and its Role in Reverse Cholesterol Transport: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in lipoprotein metabolism. By blocking CETP, this compound aims to favorably modulate lipid profiles, primarily by increasing high-density lipoprotein cholesterol (HDL-C), and thereby enhance the process of reverse cholesterol transport (RCT). This technical guide provides a comprehensive overview of the available data on this compound's mechanism of action, its impact on lipid parameters, and the methodologies used to evaluate its efficacy. The information is intended to serve as a resource for researchers and professionals involved in the development of novel therapies for dyslipidemia and atherosclerotic cardiovascular disease.

Introduction to Reverse Cholesterol Transport and CETP

Reverse cholesterol transport (RCT) is a critical physiological process that removes excess cholesterol from peripheral tissues, including macrophage foam cells within atherosclerotic plaques, and transports it back to the liver for excretion. This pathway is considered a primary mechanism by which high-density lipoprotein (HDL) exerts its anti-atherogenic effects.

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides. This action remodels HDL particles and can lead to lower levels of HDL-C and the formation of smaller, denser LDL particles, which are considered more atherogenic.

Inhibition of CETP is a therapeutic strategy aimed at increasing HDL-C levels and enhancing the flux of cholesterol through the RCT pathway, potentially leading to a reduction in atherosclerotic plaque burden.

This compound: A Novel CETP Inhibitor

This compound is a novel, orally available small molecule inhibitor of CETP. Preclinical and early clinical studies have demonstrated its potent inhibitory activity against CETP.

Mechanism of Action

This compound binds to CETP, inducing a conformational change that prevents the formation of a stable ternary complex with HDL and other lipoproteins, thereby inhibiting the transfer of cholesteryl esters. This leads to an accumulation of cholesteryl esters within HDL particles, resulting in increased levels of larger, cholesteryl ester-rich HDL-C.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data from preclinical and clinical studies on the effects of this compound.

Table 1: Preclinical Efficacy of this compound on HDL-C Levels

| Animal Model | This compound Dose | Duration | Percent Increase in HDL-C | Reference |

| Dyslipidemic Hamster | Not Specified | 2 weeks | 30-70% | [1] |

| Cynomolgus Monkey | Not Specified | 2 weeks | 30-70% | [1] |

| Human CETP/Apo-AI Transgenic Mice | 1, 3, or 10 mg/kg (oral) | 2 weeks | 25-48% | [2] |

Table 2: Pharmacodynamic Effects of Single Ascending Doses of this compound in Healthy Volunteers (Phase 1 Study)

| This compound Dose | Maximum Decrease in CETP Activity (%) |

| 25 mg | 63% |

| 50 mg | Not Reported |

| 100 mg | Not Reported |

| 200 mg | Not Reported |

| 400 mg | 83% |

Data extracted from a single ascending dose study in healthy adult subjects.[2]

Table 3: Predicted Changes in Lipid Profile from a Population Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Study

| This compound Dose | Predicted Change in HDL-C | Predicted Change in LDL-C |

| 200 - 400 mg | ~40% increase | ~40% decrease |

These are predicted values from a modeling and simulation study and not direct results from a clinical trial.[3][4][5]

Note: Specific quantitative data on the effects of this compound on Apolipoprotein A1 (ApoA1) levels and cholesterol efflux capacity from dedicated clinical trials are not yet publicly available.

Experimental Protocols

Detailed experimental protocols for the specific this compound studies are not fully disclosed in the public domain. However, based on standard methodologies used in the field of lipid research, the following sections outline the principles of key assays.

Measurement of CETP Activity

A common method for determining CETP activity in plasma or serum is a fluorometric assay.

Principle: A donor particle containing a self-quenched fluorescent lipid is incubated with an acceptor particle in the presence of a plasma sample. CETP in the sample facilitates the transfer of the fluorescent lipid from the donor to the acceptor, leading to an increase in fluorescence intensity. The rate of fluorescence increase is proportional to the CETP activity.

General Protocol:

-

Sample Preparation: Plasma or serum samples are diluted with an appropriate assay buffer.

-

Reaction Mixture: A reaction mixture containing the donor and acceptor particles in assay buffer is prepared.

-

Incubation: The diluted plasma samples are added to the reaction mixture and incubated at 37°C.

-

Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with excitation and emission wavelengths typically around 485 nm and 528 nm, respectively.

-

Data Analysis: The CETP activity is calculated from the rate of change in fluorescence and can be expressed as a percentage of a standard or as absolute units.

Lipid Profile Analysis

Standard enzymatic colorimetric assays are typically used for the quantification of total cholesterol, HDL-C, LDL-C, and triglycerides in plasma or serum.

Principle:

-

Total Cholesterol: Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized to produce hydrogen peroxide. The hydrogen peroxide reacts with a chromogen in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the cholesterol concentration.

-

HDL-C: Non-HDL lipoproteins (LDL, VLDL) are precipitated, and the cholesterol content in the supernatant (HDL fraction) is measured as described for total cholesterol.

-

LDL-C: Can be measured directly using specific reagents or calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), provided the triglyceride level is below 400 mg/dL.

-

Triglycerides: Triglycerides are hydrolyzed to glycerol and free fatty acids. The glycerol is then phosphorylated and oxidized to produce hydrogen peroxide, which is measured colorimetrically as described above.

Instrumentation: Automated clinical chemistry analyzers are commonly used for these measurements.

Cholesterol Efflux Capacity Assay

The cholesterol efflux capacity of plasma is a measure of the ability of HDL and other acceptors in the plasma to remove cholesterol from cells, typically macrophages.

Principle: Macrophages are first loaded with a labeled form of cholesterol (e.g., radioactive [³H]-cholesterol or fluorescent BODIPY-cholesterol). The cells are then incubated with the test plasma (or apolipoprotein B-depleted plasma to specifically assess HDL-mediated efflux). The amount of labeled cholesterol that is transferred from the cells to the plasma over a defined period is quantified.

General Protocol using J774 Macrophages and BODIPY-Cholesterol:

-

Cell Culture: J774 murine macrophages are cultured in appropriate media.

-

Cholesterol Loading: The cells are incubated with a medium containing BODIPY-cholesterol to label the intracellular cholesterol pools.

-

Equilibration: The cells are washed and incubated in a serum-free medium to allow for the equilibration of the labeled cholesterol.

-

Efflux: The cells are then incubated with the test plasma (typically at a 2% concentration) for a specified time (e.g., 4 hours).

-

Quantification: The medium is collected, and the cells are lysed. The fluorescence in the medium and the cell lysate is measured using a fluorescence plate reader.

-

Calculation: Cholesterol efflux is expressed as the percentage of the fluorescence in the medium relative to the total fluorescence (medium + cell lysate).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows relevant to the study of this compound.

References

Molecular interactions of CKD-519 with CETP

An In-depth Technical Guide on the Molecular Interactions of CKD-519 with Cholesteryl Ester Transfer Protein (CETP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective inhibitor of Cholesteryl Ester Transfer Protein (CETP), developed for the treatment of dyslipidemia.[1][2][3][4] This document provides a comprehensive technical overview of the molecular interactions between this compound and CETP. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms and workflows. While specific structural data on the this compound-CETP complex is not publicly available, this guide draws upon extensive research on other CETP inhibitors to provide a robust model of interaction.

Introduction to CETP and its Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a crucial plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides (TG).[5] This action contributes to the maturation of lipoproteins and plays a significant role in cholesterol metabolism. Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol (HDL-C) levels and lowering LDL cholesterol (LDL-C) levels, a profile generally associated with a reduced risk of atherosclerotic cardiovascular disease.[5]

Several CETP inhibitors have been developed, including torcetrapib, anacetrapib, evacetrapib, and dalcetrapib.[6] While some of these have been discontinued due to off-target effects or lack of efficacy, their study has provided invaluable insights into the mechanism of CETP inhibition.[6] this compound is a next-generation CETP inhibitor that has demonstrated potent activity and a favorable safety profile in early-phase clinical trials.[1][7]

Quantitative Data on this compound and CETP Interaction

The interaction of this compound with CETP has been quantified through various in vitro and in vivo studies. The following table summarizes the key quantitative parameters reported in the literature.

| Parameter | Value | Species/System | Notes | Reference |

| IC50 | 2.3 nM | Human Serum | In vitro inhibition of CETP-mediated cholesteryl ester transfer. | [1] |

| IC50 | 31.4 nM | Dyslipidemic Hamster Model | Ex vivo measurement of CETP inhibitory activity. | [1] |

| IC50 | 83 nM | Cynomolgus Monkey | Ex vivo measurement of CETP inhibitory activity. | [1] |

| EC50 | 17.3 ng/mL | Healthy Human Subjects | In vivo relationship between this compound plasma concentration and CETP activity inhibition. | [1][8] |

| Maximal CETP Inhibition | 63% - 83% | Healthy Human Subjects | Observed at single oral doses ranging from 25 mg to 400 mg. | [1][8] |

Proposed Molecular Interactions of this compound with CETP

Direct structural studies, such as X-ray crystallography or cryo-electron microscopy, of the this compound-CETP complex are not publicly available. However, based on the known mechanisms of other CETP inhibitors like anacetrapib and torcetrapib, a model for the molecular interaction of this compound with CETP can be proposed.

CETP has a long, hydrophobic tunnel that is believed to be the binding site for neutral lipids (cholesteryl esters and triglycerides). It is highly probable that this compound, like other potent CETP inhibitors, binds within this hydrophobic tunnel. This binding is thought to physically obstruct the passage of lipids, thereby inhibiting their transfer.

The interaction is likely dominated by hydrophobic interactions between the nonpolar regions of this compound and the hydrophobic residues lining the CETP tunnel. Additionally, specific hydrogen bonds and van der Waals forces may contribute to the high-affinity binding and selectivity of the inhibitor.

The binding of the inhibitor may also induce a conformational change in CETP, leading to the formation of a more stable, non-productive complex with HDL. This sequestration of CETP on the surface of HDL further contributes to the inhibition of its lipid transfer activity.

Below is a diagram illustrating the proposed inhibitory mechanism of this compound on CETP.

Caption: Proposed mechanism of CETP inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of CETP inhibitors like this compound with CETP.

In Vitro CETP Inhibition Assay

This assay measures the ability of a compound to inhibit the transfer of cholesteryl esters mediated by CETP in human serum.

Materials:

-

Human serum pool (as a source of CETP and lipoproteins)

-

Radiolabeled [³H]-cholesteryl oleate donor particles (e.g., reconstituted HDL)

-

Acceptor lipoproteins (e.g., LDL)

-

This compound or other test compounds dissolved in DMSO

-

Scintillation cocktail

-

Phosphate-buffered saline (PBS)

Protocol:

-

Prepare a reaction mixture containing human serum, [³H]-cholesteryl oleate donor particles, and acceptor lipoproteins in PBS.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

-

Incubate the mixture at 37°C for a defined period (e.g., 4 hours) to allow for lipid transfer.

-

Stop the reaction by adding a precipitation reagent (e.g., heparin/manganese chloride) to selectively precipitate the acceptor lipoproteins (LDL).

-

Centrifuge the samples to pellet the precipitated acceptor lipoproteins.

-

Measure the radioactivity in the supernatant (containing the donor particles) and/or the pellet (containing the acceptor particles) using a scintillation counter.

-

Calculate the percentage of [³H]-cholesteryl oleate transferred from the donor to the acceptor particles.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Below is a workflow diagram for the in vitro CETP inhibition assay.

Caption: Workflow for a typical in vitro CETP inhibition assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique to study the real-time binding kinetics between a ligand (this compound) and an analyte (CETP).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant human CETP

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Protocol:

-

Immobilize recombinant human CETP onto the surface of the sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface, allowing for association.

-

Follow with an injection of running buffer to monitor the dissociation of the this compound-CETP complex.

-

Regenerate the sensor surface between cycles if necessary.

-

Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

This compound is a highly potent inhibitor of CETP, demonstrating low nanomolar efficacy in vitro and significant CETP inhibition in vivo. While the precise molecular interactions are yet to be fully elucidated through structural studies, the existing data strongly suggest a mechanism involving the binding of this compound within the hydrophobic tunnel of CETP. This interaction physically blocks lipid transfer and may induce conformational changes that further stabilize a non-productive CETP-HDL complex. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other CETP inhibitors, which will be crucial for the development of novel therapies for dyslipidemia.

References

- 1. Pharmacokinetics, pharmacodynamics and safety of this compound, a CETP inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Pharmacokinetics, pharmacodynamics and safety of this compound, a CETP inhibitor, in healthy subjects | Semantic Scholar [semanticscholar.org]

- 3. A Population Pharmacokinetic and Pharmacodynamic Model of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [cnreagent.com]

- 5. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Future of Cholesterol Ester Transfer Protein (CETP) inhibitors: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are CETP inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 8. Pharmacokinetics, pharmacodynamics and safety of this compound, a CETP inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CKD-519 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the cholesteryl ester transfer protein (CETP) inhibitor, CKD-519, in various animal models. The information is intended to guide researchers in designing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.

Introduction

This compound is a potent and selective inhibitor of CETP, a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting CETP, this compound raises HDL cholesterol (HDL-C) levels and has the potential to be a therapeutic agent for dyslipidemia and the prevention of atherosclerotic cardiovascular disease. Preclinical studies in various animal models have been crucial in characterizing the pharmacological profile of this compound.

Data Presentation: Dosage and Administration in Animal Models

The following tables summarize the reported dosages and administration routes for this compound in pharmacokinetic and efficacy studies across different animal species.

Table 1: this compound Pharmacokinetic Study Dosages

| Animal Model | Route of Administration | Dosage (mg/kg) | Study Duration | Key Findings |

| Hamsters | Intravenous (IV) | 0.5[1] | Single dose | Pharmacokinetic profiling[1] |

| Oral (PO) | 3, 15, 45[1] | Single dose | Dose-dependent plasma concentrations[1] | |

| Rats | Intravenous (IV) | 0.5[1] | Single dose | Pharmacokinetic profiling[1] |

| Oral (PO) | 5, 15, 45[1] | Single dose | Dose-dependent plasma concentrations[1] | |

| Monkeys | Intravenous (IV) | 0.1[1] | Single dose | Pharmacokinetic profiling[1] |

| Oral (PO) | 1, 5, 30[1] | Single dose | Dose-dependent plasma concentrations[1] |

Table 2: this compound Efficacy Study Dosages in Transgenic Mice

| Animal Model | Route of Administration | Dosage (mg/kg) | Study Duration | Key Pharmacodynamic Effects |

| Human CETP/Apolipoprotein AI Transgenic Mice | Oral (PO) | 1, 3, 10[2] | Two weeks | 70-86% inhibition of CETP activity; 25-48% increase in HDL-C levels[2] |

Experimental Protocols

Pharmacokinetic Studies in Hamsters, Rats, and Monkeys

This protocol is based on the methodology described in preclinical studies of this compound[1].

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Materials:

-

This compound

-

Vehicle for IV and oral administration (e.g., polyethylene glycol 400/water)[3]

-

Male Hamsters, Rats, and Monkeys

-

Standard laboratory animal diet

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Analytical equipment for measuring this compound plasma concentrations (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation: Acclimate animals to the laboratory environment for at least one week before the experiment. House them in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard chow and water.

-

Fasting: Fast the animals overnight before dosing.

-

Dosing:

-

Intravenous (IV) Administration: Administer a single bolus dose of this compound via an appropriate vein (e.g., tail vein for rodents, cephalic vein for monkeys).

-

Oral (PO) Administration: Administer this compound via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points. For hamsters and rats, typical time points include pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[1].

-

For monkeys, a longer sampling schedule is often used, such as pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose[1].

-

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2).

Efficacy Studies in Human CETP Transgenic Mice

This protocol is a representative methodology synthesized from studies on this compound and other CETP inhibitors in transgenic mouse models[2][4][5].

Objective: To evaluate the in vivo efficacy of this compound on CETP activity and plasma lipid profiles.

Materials:

-

This compound

-

Vehicle for oral administration

-

Male or female human CETP transgenic mice (e.g., expressing human CETP alone or in combination with human apolipoprotein AI or apolipoprotein B100)

-

High-cholesterol or Western-type diet

-

Blood collection supplies

-

Assay kits for measuring CETP activity and plasma lipid profiles (Total Cholesterol, HDL-C, LDL-C, Triglycerides)

Procedure:

-

Animal Model and Diet:

-

Use a transgenic mouse model that expresses human CETP, as wild-type mice do not have CETP activity.

-

Feed the mice a high-cholesterol or Western-type diet for a run-in period (e.g., 4-5 weeks) to induce a pro-atherogenic lipid profile[1].

-

-

Grouping and Dosing:

-

Blood Sampling:

-

Collect blood samples from the mice at baseline (before treatment) and at the end of the treatment period.

-

-

Pharmacodynamic Assessments:

-

CETP Activity Assay: Measure the ex vivo CETP activity in the plasma samples using a commercially available kit.

-

Lipid Profile Analysis: Determine the plasma concentrations of Total Cholesterol, HDL-C, LDL-C, and Triglycerides using standard enzymatic assays.

-

-

Data Analysis:

-

Calculate the percentage inhibition of CETP activity for each this compound dose group compared to the vehicle control.

-

Determine the percentage change in HDL-C and other lipid parameters for each treatment group compared to baseline and to the vehicle control group.

-

Perform statistical analysis to assess the significance of the observed effects.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound as a CETP inhibitor.

Caption: General experimental workflow for evaluating this compound efficacy.

References

- 1. Anacetrapib reduces progression of atherosclerosis, mainly by reducing non-HDL-cholesterol, improves lesion stability and adds to the beneficial effects of atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, pharmacodynamics and safety of this compound, a CETP inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CETP Inhibition Improves HDL Function but Leads to Fatty Liver and Insulin Resistance in CETP-Expressing Transgenic Mice on a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective CETP inhibition and PPARalpha agonism increase HDL cholesterol and reduce LDL cholesterol in human ApoB100/human CETP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]